molecular formula C19H24N4O5S B2883451 N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251661-47-8

N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2883451
CAS No.: 1251661-47-8
M. Wt: 420.48
InChI Key: LECNFABPCMZOLK-UHFFFAOYSA-N
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Description

“N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C20H26N4O4S and a molecular weight of 418.51 .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Compounds with morpholin-4-ylsulfonyl and acetamide functionalities have been identified as potential antifungal and antimicrobial agents. For example, derivatives of 2-oxo-morpholin-3-yl-acetamide have shown broad-spectrum antifungal activities against Candida and Aspergillus species, with optimizations leading to compounds demonstrating in vivo efficacy in models of systemic Candida albicans infection (Bardiot et al., 2015). Additionally, synthesized derivatives of 1,3,4-oxadiazole containing the morpholinyl group have been evaluated for their antimicrobial activities, showing varying degrees of action against selected microbial species (Gul et al., 2017).

Insecticidal Activity

Certain pyridine derivatives incorporating morpholine groups have been studied for their toxicity against specific pests, such as the cowpea aphid. These studies found compounds with promising insecticidal activities, some of which outperform known insecticides (Bakhite et al., 2014).

Anticancer and Kinase Inhibition

Research has also explored the application of compounds with morpholino and acetamide groups in cancer therapy, particularly as kinase inhibitors. For instance, derivatives of N-benzyl-substituted acetamide have been synthesized and evaluated for their Src kinase inhibitory activities, showing potential as anticancer agents (Fallah-Tafti et al., 2011).

DNA and Protein Binding Studies

The interactions of novel paracetamol derivatives with morpholine with calf thymus DNA and Bovine Serum Albumin (BSA) have been investigated, suggesting potential applications in the study of DNA and protein binding dynamics (Raj, 2020).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified in the sources I found, similar compounds, such as N4-substituted sulfonamides: acetamides derivatives, have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides and thus DNA .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-21(2)16-5-3-15(4-6-16)20-18(24)14-22-13-17(7-8-19(22)25)29(26,27)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECNFABPCMZOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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